molecular formula C10H8F3N3S B14092157 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14092157
M. Wt: 259.25 g/mol
InChI Key: ZPQHXLZHCBIACK-UHFFFAOYSA-N
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Description

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a trifluoromethylphenylmethyl substituent at the 5-position of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antifungal, antibacterial, and anticonvulsant properties . The trifluoromethyl group is a critical structural feature, as its strong electron-withdrawing nature enhances metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16)

InChI Key

ZPQHXLZHCBIACK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The most widely reported route involves cyclization of thiosemicarbazide precursors. A key study demonstrated the one-pot synthesis of 2-amino-1,3,4-thiadiazoles using polyphosphate ester (PPE) as a cyclizing agent. For the target compound, 2-(trifluoromethyl)phenylacetic acid reacts with thiosemicarbazide in the presence of PPE, facilitating sequential acylation and cyclodehydration (Fig. 1A). This method avoids toxic reagents like POCl$$_3$$, achieving yields of 68–72% after purification.

In contrast, traditional approaches employ POCl$$3$$ for cyclization. For example, 2-(trifluoromethyl)benzyl carbonyl chloride was condensed with thiosemicarbazide in dioxane, followed by POCl$$3$$-mediated ring closure at 80°C. While effective (yield: 65%), this method generates HCl gas, necessitating rigorous safety measures.

Nucleophilic Substitution on Preformed Thiadiazole Cores

An alternative strategy functionalizes preassembled 1,3,4-thiadiazoles. 5-Chloro-1,3,4-thiadiazol-2-amine undergoes nucleophilic substitution with 2-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) at 60°C, using potassium carbonate as a base (Fig. 1B). This two-step process isolates intermediates via column chromatography, yielding 58% of the final product.

Multi-Step Synthesis from 2-Amino-1,3,4-thiadiazole

Starting with 2-amino-1,3,4-thiadiazole, the 5-position is alkylated using 2-(trifluoromethyl)benzyl chloride. Reaction conditions involve sodium hydride in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature. This method affords moderate yields (50–55%) due to competing N-alkylation side reactions.

Oxidative Desulfurization Approaches

A novel route utilizes oxidative desulfurization of 1,3,4-thiadiazoline-2-thione intermediates. Thiosemicarbazide derivatives are treated with $$o$$-iodoxybenzoic acid (IBX) in acetonitrile, selectively removing sulfur to form the thiadiazole ring. This method, while efficient (yield: 70%), requires careful control of stoichiometry to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Method Reagents Yield (%) Purity (%) Key Advantage
PPE-mediated cyclization PPE, THF 72 98 Green chemistry, low toxicity
POCl$$_3$$ cyclization POCl$$_3$$, dioxane 65 95 High scalability
Nucleophilic substitution K$$2$$CO$$3$$, DMF 58 97 Mild conditions
Oxidative desulfurization IBX, MeCN 70 99 High selectivity

Structural Characterization and Validation

All synthetic routes validate the target compound via:

  • $$^1$$H NMR : Aromatic protons at δ 7.5–8.3 ppm (2-(trifluoromethyl)benzyl group) and NH$$_2$$ signals near δ 5.8 ppm.
  • Mass spectrometry : Molecular ion peak at $$m/z = 245.12$$ [M+H]$$^+$$.
  • X-ray crystallography : Confirms planar thiadiazole ring and benzyl substituent orientation (r.m.s. deviation: 0.0063–0.0381 Å).

Challenges and Optimization Strategies

  • Trifluoromethyl group effects : The electron-withdrawing CF$$_3$$ group slows electrophilic substitution, necessitating longer reaction times.
  • Regioselectivity : Competing 4-alkylation is mitigated using bulky bases (e.g., DBU) or low temperatures.
  • Purification : Recrystallization from hexane/EtOAc (9:1) removes unreacted starting materials.

Industrial-Scale Considerations

For kilogram-scale production, the PPE-mediated method is preferred due to lower hazardous waste. Continuous flow reactors enhance safety and yield (85% at pilot scale).

Scientific Research Applications

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 2-amino and 5-positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Activities Reference
5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine 5-(Trifluoromethylphenylmethyl) Inferred: Potential antifungal/antimicrobial (based on structural analogs)
5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives 5-Aryl (varied substituents) Antifungal (comparable to Flukanazole)
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) 5-Chlorophenoxyphenyl, N-ethyl Anticonvulsant (ED₅₀: 20.11 mg/kg in MES test)
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 5-Methoxyphenyl Structural data only; methoxy group may reduce potency compared to halogenated
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 5-Fluorophenyl Insecticidal, fungicidal
5-(Di(indol-3-yl)methylphenyl)-1,3,4-thiadiazol-2-amine derivatives 5-Di(indolyl)methylphenyl Antifungal (70–92% inhibition against C. albicans)

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Trifluoromethyl and chloro substituents increase lipophilicity and metabolic stability, enhancing bioavailability .
    • Methoxy groups reduce potency due to decreased electron withdrawal .
  • Molecular Weight and Solubility :

    • Derivatives with molecular weights >500 Da (e.g., di(indolyl)methyl analogs) may face solubility challenges despite high activity .

Biological Activity

5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, emphasizing their mechanisms of action and therapeutic potential.

  • IUPAC Name : 5-(2-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine
  • Molecular Formula : C10H8F3N3S
  • Molecular Weight : 259.25 g/mol
  • CAS Number : 1052694-84-4
  • Purity : 97.00% .

Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity :
    • Thiadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating potent anti-proliferative activity .
  • Antimicrobial Properties :
    • The 2-amino-1,3,4-thiadiazole scaffold has been associated with antimicrobial effects against various bacterial strains. For instance, certain derivatives showed promising activity against Salmonella typhi and E. coli .
    • The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Anticancer Studies

A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among these, compound 2g showed an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation . The study highlighted the importance of structural modifications in enhancing biological activity.

Antimicrobial Evaluations

In another investigation focusing on antimicrobial efficacy, derivatives were tested for their ability to inhibit growth in various bacterial strains. Compounds demonstrated zones of inhibition ranging from 15–19 mm against E. coli at a concentration of 500 μg/disk . This underscores the potential of thiadiazole derivatives as lead compounds for developing new antimicrobial agents.

Research Findings Summary

Activity TypeCompound TestedCell Line/BacteriaIC50/Zones of InhibitionReference
Anticancer5-[2-(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amineMCF-7 (breast cancer)2.44 µM
AnticancerVarious thiadiazole derivativesLoVo (colon cancer)Varies
AntimicrobialThiadiazole derivativesE. coli15–19 mm zone

Q & A

Q. What are the standard synthetic routes for preparing 5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives and appropriate acylating agents. For example:

  • Cyclocondensation : Reacting substituted hydrazides with potassium thiocyanate in the presence of concentrated sulfuric acid, followed by cyclization with reagents like POCl₃ under reflux (90°C, 3 hours) .
  • Substitution Reactions : Introducing trifluoromethylbenzyl groups via nucleophilic substitution or coupling reactions, as seen in analogous thiadiazole syntheses . Post-synthesis, the product is purified via precipitation (pH adjustment to 8–9) and recrystallization (e.g., DMSO/water mixtures) .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and aryl rings), and hydrogen-bonding networks (N–H⋯N interactions) .
  • Spectral Analysis : IR for functional groups (C=S, N–H), ¹H/¹³C NMR for substituent assignment, and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency in analogous thiadiazole syntheses, improving yields by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .
  • Temperature Control : Reflux at 90°C balances reaction kinetics and thermal stability of the trifluoromethyl group .

Q. How to resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

  • Comparative Structural Analysis : Correlate bioactivity variations with substituent effects (e.g., electron-withdrawing CF₃ vs. Cl) using X-ray/DFT data .
  • Dose-Response Studies : Test compound efficacy across multiple concentrations to identify non-linear activity trends .
  • In Silico Modeling : Use molecular docking to assess binding affinity differences toward target proteins (e.g., kinases, enzymes) .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvent interactions and stability of the trifluoromethyl group under physiological conditions .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Notes

  • Synthesis Reproducibility : Validate protocols using control reactions (e.g., omitting POCl₃ to confirm cyclization step) .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with published analogs to detect structural anomalies .
  • Ethical Compliance : Follow waste disposal guidelines for halogenated intermediates (e.g., collaboration with certified waste management firms) .

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